1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI)
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Overview
Description
1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI) is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 3,4-dichloro-1,2,5-thiadiazole as a starting material, which undergoes substitution reactions to introduce the difluoro and sulfide groups . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Scientific Research Applications
1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of functional materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,5-Thiadiazole,3,4-difluoro-,2-sulfide(9CI) can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: Differing in the position of nitrogen atoms, this compound has distinct chemical properties and applications.
1,2,4-Thiadiazole: Another isomer with unique reactivity and biological activities.
1,3,4-Thiadiazole: Known for its use in medicinal chemistry and materials science
Properties
Molecular Formula |
C2F2N2S2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3,4-difluoro-2-sulfido-1,2,5-thiadiazol-2-ium |
InChI |
InChI=1S/C2F2N2S2/c3-1-2(4)6(7)8-5-1 |
InChI Key |
JBDLZVMVUOIOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NS[N+](=C1F)[S-])F |
Origin of Product |
United States |
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